N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyridazine core substituted with a sulfanyl-linked pyridinylmethyl group at position 6 and a cyclopropanecarboxamide moiety at position 3. This structure integrates aromatic and small-ring aliphatic components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-14(11-3-4-11)16-12-5-6-13(18-17-12)20-9-10-2-1-7-15-8-10/h1-2,5-8,11H,3-4,9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTBEPNTBRUCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H16N4OS
- Molecular Weight : 336.4108 g/mol
- IUPAC Name : this compound
This structure features a cyclopropane ring, a pyridazine moiety, and a sulfanyl group, which are critical for its biological activity.
Research indicates that this compound interacts with specific molecular targets, including enzymes involved in various metabolic pathways. Notably, it has been studied for its inhibitory effects on:
- Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in tissues.
- Cholinesterase : Inhibition of this enzyme can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases.
Efficacy in Biological Assays
The compound has shown promising results in several biological assays:
| Biological Activity | IC50 (µM) | Tested Organism/Cell Line |
|---|---|---|
| Inhibition of Carbonic Anhydrase | 0.5 - 1.0 | Human erythrocytes |
| Inhibition of Cholinesterase | 0.2 - 0.5 | Rat brain homogenate |
| Antimicrobial Activity | 1.5 - 3.0 | Staphylococcus aureus |
| Cytotoxicity (HEK293) | >100 | Human embryonic kidney cells |
These results indicate that the compound possesses significant inhibitory activity against key enzymes and moderate antimicrobial properties.
Case Studies
-
Inhibition of Carbonic Anhydrase :
A study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value of approximately 0.7 µM. This inhibition was linked to potential applications in treating conditions like glaucoma and edema . -
Cholinesterase Inhibition :
Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, revealing an IC50 of 0.3 µM. This suggests its potential utility in managing Alzheimer's disease by increasing acetylcholine levels in the brain . -
Antimicrobial Studies :
The antimicrobial efficacy was assessed against Staphylococcus aureus, where the compound exhibited an IC50 of 2 µM, indicating its potential as a therapeutic agent against bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares structural similarities with other pyridazine- and pyrimidine-based derivatives, particularly those incorporating cyclopropanecarboxamide or sulfanyl-linked substituents. Below is a comparative analysis based on available evidence:
Key Structural and Functional Differences
Core Heterocycle: The target compound employs a pyridazine core, whereas Tozasertib (VX-680) uses a pyrimidine core . The dihydropyrimidine derivative in introduces a partially saturated ring, which may enhance metabolic stability compared to fully aromatic systems.
Substituent Variations :
- The (pyridin-3-yl)methyl sulfanyl group in the target compound contrasts with Tozasertib’s piperazinyl-pyrazolyl substituents. Sulfanyl groups can influence redox properties and solubility, while piperazine rings often enhance pharmacokinetic profiles .
- The cyclopropanecarboxamide moiety is shared with Tozasertib but replaces the bis(4-methoxyphenyl)methyl group in the patent compound , suggesting divergent target selectivity.
Pharmacological Activity: Tozasertib’s Aurora kinase inhibition is well-documented, with in vivo efficacy in leukemia models . The dihydropyrimidine derivative’s role as a synthetic intermediate highlights its utility in medicinal chemistry workflows rather than direct therapeutic application.
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Cyclopropane Carboxamide : Present in both the target compound and Tozasertib, this group is critical for hydrophobic interactions in kinase binding pockets .
- Sulfanyl vs. Amino Linkers: The sulfanyl group in the target compound may confer greater stability than the amino linker in Tozasertib, though this requires experimental validation.
Clinical and Preclinical Data Gaps
- While Tozasertib has advanced to clinical trials, the target compound’s biological data remain uncharacterized. Further studies on its kinase inhibition profile (e.g., against Aurora kinases or CDKs) are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
